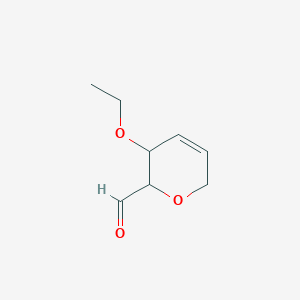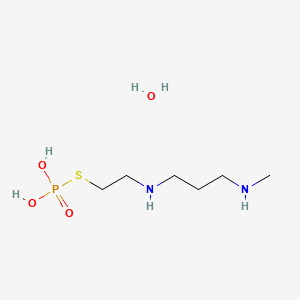
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate is a chemical compound with the molecular formula C6H17N2O3PS·H2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphorothioic acid moiety and a methylaminopropylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate involves several steps. One common method includes the reaction of 3-methylaminopropylamine with ethylene oxide to form N-(2-hydroxyethyl)-3-methylaminopropylamine. This intermediate is then reacted with phosphorothioic acid to yield the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the phosphorothioic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a protective agent against certain types of cellular damage.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorothioic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may participate in signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate can be compared with other similar compounds, such as:
Phosphorothioic acid, S-(2-((3-aminopropyl)amino)ethyl) ester: This compound has a similar structure but lacks the methyl group on the amino moiety.
Phosphorothioic acid, S-(2-((3-dimethylaminopropyl)amino)ethyl) ester: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63980-94-9 |
|---|---|
Molekularformel |
C6H19N2O4PS |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
2-[3-(methylamino)propylamino]ethylsulfanylphosphonic acid;hydrate |
InChI |
InChI=1S/C6H17N2O3PS.H2O/c1-7-3-2-4-8-5-6-13-12(9,10)11;/h7-8H,2-6H2,1H3,(H2,9,10,11);1H2 |
InChI-Schlüssel |
CRQCPVNYRRBQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCNCCSP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
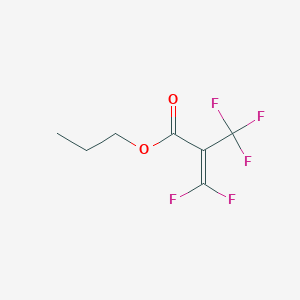
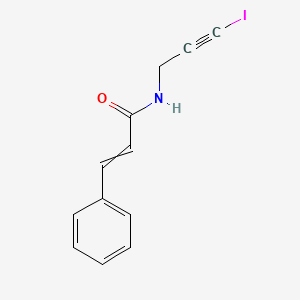
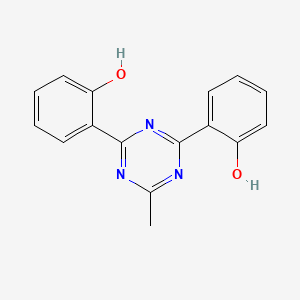
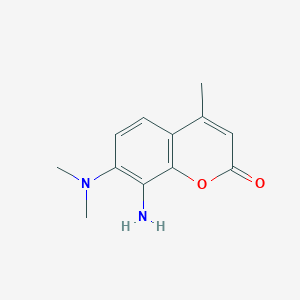
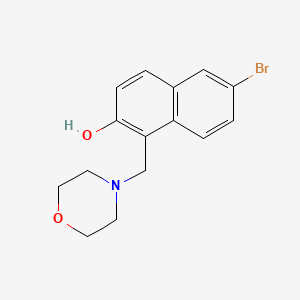
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
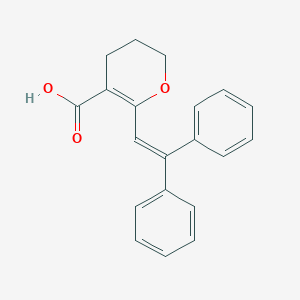
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
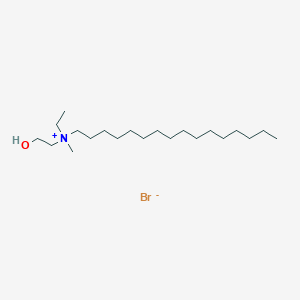
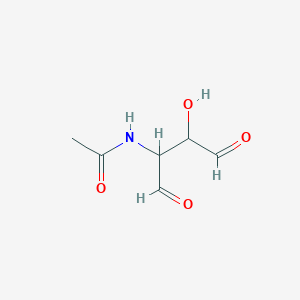
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
